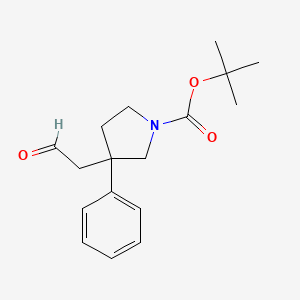

Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-16(2,3)21-15(20)18-11-9-17(13-18,10-12-19)14-7-5-4-6-8-14/h4-8,12H,9-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPCFFRTBJJDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CC=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative or a suitable amine and aldehyde.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

Addition of the 2-Oxoethyl Group: The 2-oxoethyl group can be added through a nucleophilic substitution reaction using an appropriate electrophile, such as an α-halo ketone.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the 2-oxoethyl group to a hydroxyl group or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis:

Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, including oxidation, reduction, and nucleophilic substitutions, making it valuable in synthetic organic chemistry.

2. Medicinal Chemistry:

This compound is investigated for its potential therapeutic properties. It has been studied for its interactions with biological targets, such as enzymes and receptors, which may lead to the development of new drugs. For instance, analogs of this compound have shown promise in treating conditions like diabetes and other metabolic disorders due to their ability to modulate biochemical pathways .

3. Biological Studies:

Research has indicated that derivatives of tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate exhibit biological activity that could be harnessed for pharmaceutical applications. These compounds are often evaluated for their efficacy against various diseases, including cancer and neurodegenerative disorders .

Table 1: Synthesis Pathways

| Step | Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Esterification | DCC, pyrrolidine | Anhydrous conditions | 85% |

| 2 | Oxidation | KMnO₄ | Aqueous solution | 75% |

| 3 | Reduction | LiAlH₄ | Ether solvent | 90% |

Case Studies

Case Study 1: Antidiabetic Properties

A study investigated the effects of tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate on glucose metabolism in diabetic mice. The results indicated that treatment with this compound led to improved insulin sensitivity and lower fasting blood glucose levels compared to control groups. This suggests potential for developing new antidiabetic medications based on this scaffold .

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of derivatives derived from tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate in models of neurodegeneration. The compounds were shown to reduce oxidative stress markers and improve neuronal survival rates, indicating their potential use in treating neurodegenerative diseases like Alzheimer's .

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites, inhibition of enzyme activity, or modulation of receptor signaling.

Comparación Con Compuestos Similares

Tert-butyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate (CAS: 1314394-67-6)

Tert-butyl 3-(2-oxoethyl)-3-(4-(trifluoromethyl)benzyl)azetidine-1-carboxylate (3o)

- Structural Differences :

- Core Ring : Azetidine (4-membered ring) vs. pyrrolidine (5-membered ring), increasing ring strain and reactivity.

- Substituent : 4-(Trifluoromethyl)benzyl group instead of phenyl, introducing strong electron-withdrawing effects.

- Synthesis : Prepared via a 1,2-alkylboration strategy with 73% yield using Hexane/EtOAc (2:1) as eluent .

- 19F NMR Data : δ -62.64 ppm, confirming the presence of the trifluoromethyl group .

- Applications: Potential utility in medicinal chemistry due to the trifluoromethyl group’s metabolic stability.

Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 1052713-78-6)

- Structural Differences :

- Additional hydroxy and methyl groups at the 3- and 4-positions.

- Trifluoromethyl group replaces the 2-oxoethyl moiety.

- Molecular Formula: C11H18F3NO3 .

- Applications : Stereochemical complexity (R,S configuration) makes it valuable for chiral synthesis in pharmaceuticals.

Tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate

- TLC Data : Rf 0.29 (hexane:ethyl acetate = 4:1), indicating moderate polarity .

- Applications : Likely used in kinase inhibitor development due to the pyrimidine scaffold.

Research Findings and Insights

- Ring Size Impact : The azetidine derivative (3o) exhibits higher reactivity due to ring strain, favoring rapid functionalization but requiring careful handling .

- Fluorine Incorporation : Compounds with trifluoromethyl groups (e.g., 3o, 1052713-78-6) show enhanced metabolic stability, a critical feature in drug design .

- Stereochemical Complexity : The (3R,4S)-configured compound (1052713-78-6) highlights the importance of stereochemistry in achieving target selectivity .

Actividad Biológica

Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate (CAS Number: 616888-34-7) is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activity. This article explores its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H23NO3

- Molar Mass : 289.37 g/mol

- Purity : Typically ≥95% for research applications .

Biological Activity

Research indicates that compounds similar to tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate exhibit various biological activities:

- Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth, particularly against Gram-negative pathogens.

- Cytotoxic Effects : Studies suggest that certain pyrrolidine derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

- Anti-inflammatory Properties : Compounds with similar structures have been reported to reduce inflammation in various models, indicating potential therapeutic uses in inflammatory diseases.

Case Study 1: Enzymatic Inhibition

A study focused on a related pyrrolidine derivative demonstrated a significant reduction in the secretion of virulence factors in pathogenic bacteria when treated with the compound at concentrations around 50 µM. This suggests that tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate may similarly inhibit pathogenic mechanisms .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies have shown that pyrrolidine derivatives can induce apoptosis in different cancer cell lines. For instance, a related compound was tested for cytotoxic effects, revealing an IC50 value indicating effective inhibition of cell proliferation at low micromolar concentrations .

Comparative Analysis Table

| Property/Activity | Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate | Related Compounds |

|---|---|---|

| Molecular Formula | C17H23NO3 | Varies |

| Molar Mass | 289.37 g/mol | Varies |

| Antimicrobial Activity | Potentially effective against Gram-negative bacteria | Yes |

| Cytotoxicity | Induces apoptosis in cancer cells | Yes |

| Anti-inflammatory Effects | Possible based on structural analogs | Yes |

Q & A

Q. What are the optimal conditions for synthesizing tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate?

The synthesis typically involves nucleophilic substitution or oxidation reactions. For example, tert-butyl-protected pyrrolidine derivatives can be functionalized using reagents like DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C . Key factors include temperature control to minimize side reactions and the use of anhydrous conditions to preserve the tert-butyloxycarbonyl (Boc) protecting group. Yield optimization often requires iterative adjustments of stoichiometry and reaction time.

Q. How can the purity of this compound be validated after synthesis?

Methodological validation includes:

- Chromatography : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) to isolate the product.

- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., characteristic peaks for the tert-butyl group at ~1.4 ppm in ¹H NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (±5 ppm accuracy) .

Data inconsistencies between NMR and MS should prompt re-analysis using alternative solvents or ionization methods.

Q. What are common side reactions observed during its synthesis?

- Boc Deprotection : Acidic or high-temperature conditions may cleave the Boc group, detectable via TLC or loss of tert-butyl NMR signals.

- Oxoethyl Isomerization : The 2-oxoethyl moiety may undergo keto-enol tautomerism under basic conditions, requiring pH monitoring .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced stability?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict:

- Conformational Stability : The tert-butyl group imposes steric hindrance, stabilizing the pyrrolidine ring .

- Reactivity Hotspots : The 2-oxoethyl group is susceptible to nucleophilic attack, which can be mitigated by substituting electron-withdrawing groups .

Experimental validation involves synthesizing predicted stable analogs and comparing their thermal degradation profiles.

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

Example: If NMR suggests a different stereochemistry than X-ray crystallography:

- Dynamic NMR (DNMR) : Assess temperature-dependent splitting to identify rotational barriers.

- X-ray Diffraction : Resolve ambiguity by crystallizing the compound (e.g., tert-butyl 3-oxo-pyrrolidine derivatives crystallize in monoclinic systems) .

- Vibrational Spectroscopy : IR peaks for carbonyl (C=O) stretches (~1700 cm⁻¹) confirm the oxoethyl group’s presence .

Q. How does the tert-butyl group influence reaction pathways in annulation or cycloaddition reactions?

The tert-butyl group:

- Steric Effects : Directs regioselectivity in [3+2] annulations by shielding one face of the pyrrolidine ring .

- Electronic Effects : Electron-donating nature stabilizes transition states in phosphine-catalyzed reactions, increasing yields of spirocyclic products (e.g., ethyl 5-(tert-butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate, 99% purity via column chromatography) .

Q. What methodologies address low yields in multi-step syntheses involving this compound?

- Intermediate Trapping : Use stabilizing agents (e.g., silyl ethers) for reactive intermediates .

- Flow Chemistry : Continuous flow systems improve reproducibility for oxidation steps (e.g., H₂O₂/KMnO₄ in acidic conditions) .

- Design of Experiments (DoE) : Statistical optimization of variables (temperature, catalyst loading) to maximize throughput .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.